molecular formula C16H17BrN2O3 B4518825 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid

1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B4518825
M. Wt: 365.22 g/mol
InChI Key: IJGJIAPBOBUZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-Bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a synthetic organic compound designed for research applications, particularly in the field of medicinal chemistry. Its structure integrates a 6-bromoindole moiety, a well-established scaffold in drug discovery, linked via an acetyl bridge to a piperidine-4-carboxylic acid group. This molecular architecture is characteristic of compounds investigated as potent inhibitors of bacterial enzymes. The core 6-bromoindole building block has demonstrated significant research value as a key structural component in selective inhibitors of bacterial cystathionine γ-lyase (bCSE), such as the documented inhibitor NL1, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine . bCSE is the primary producer of hydrogen sulfide (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa . The production of H₂S is a critical mechanism that enhances bacterial resistance to antibiotics. Therefore, suppressing bCSE activity with indole-based inhibitors can considerably increase the sensitivity of resistant bacterial strains to conventional antibiotics, positioning them as promising antibiotic potentiators . The presence of the bromine atom on the indole ring also offers a synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space around the core structure . This compound is supplied exclusively for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[2-(6-bromoindol-1-yl)acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c17-13-2-1-11-3-8-19(14(11)9-13)10-15(20)18-6-4-12(5-7-18)16(21)22/h1-3,8-9,12H,4-7,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGJIAPBOBUZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 6-bromoindole.

    Acetylation: The 6-bromoindole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form 6-bromo-1H-indol-1-yl acetate.

    Coupling with Piperidine: The acetylated product is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 1-[(1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid.

    Substitution: Formation of 1-[(6-azido-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid.

Scientific Research Applications

1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity towards its targets. The piperidine ring can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Features and Substituent Effects

The compound’s uniqueness arises from its 6-bromoindole-acetyl-piperidine-4-carboxylic acid framework. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Unique Properties Biological Relevance
1-[(6-Bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid Piperidine-4-carboxylic acid 6-Bromoindole-acetyl High lipophilicity (due to bromine), potential FGFR4 inhibition (inferred from furochromene analogues) Anticancer applications (hypothesized)
1-(1H-Indazole-6-carbonyl)piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Indazole-6-carbonyl Distinct coordination chemistry (ligand for metal complexes) Medicinal chemistry (e.g., enzyme inhibition)
1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Diethylcarbamoyl-methyl Enhanced solubility in organic solvents, hydrogen-bonding capacity Neuropharmacology (modulation of CNS targets)
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid Piperidine-4-carboxylic acid 4-Chlorophenyl-sulfonyl Electrophilic sulfonyl group, metabolic stability Antibacterial/antiviral activity
1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid Piperidine-4-carboxylic acid 3-Nitrobenzoyl Meta-nitro group (electron-withdrawing), steric hindrance Enzyme inhibition (e.g., kinases)

Physicochemical Properties

  • Lipophilicity: The bromine atom in the target compound increases lipophilicity compared to non-halogenated analogues (e.g., 1-(1H-Indazole-6-carbonyl)piperidine-4-carboxylic acid). This property may enhance membrane permeability and bioavailability .
  • Solubility : The carboxylic acid group improves aqueous solubility relative to esters (e.g., ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate), though bromine may reduce polarity .
  • Reactivity : The acetyl linker allows flexibility in binding to biological targets, contrasting with rigid sulfonyl or benzoyl groups in analogues like 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid .

Biological Activity

1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework combining an indole moiety with a piperidine ring, which is known to influence its biological properties.

  • Molecular Formula : C16H18BrN2O3
  • Molecular Weight : 365.22 g/mol
  • CAS Number : 1219557-58-0

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its potential as an anticancer agent, antibacterial properties, and other pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine derivatives exhibit significant anticancer properties. For instance, the compound was evaluated for its ability to inhibit microtubule assembly, which is crucial for cancer cell proliferation. In vitro studies demonstrated that at concentrations around 20 μM, these compounds could reduce microtubule assembly by approximately 40% to 52% .

Cell Line Studies :

  • MDA-MB-231 (Breast Cancer) : The compound showed promising results in inducing apoptosis in breast cancer cells. At a concentration of 10 μM, it enhanced caspase-3 activity by 1.33 to 1.57 times, indicating its potential as an apoptosis-inducing agent .

Table 1: Summary of Anticancer Activities

CompoundCell LineConcentration (μM)Effect
1MDA-MB-23110Increased caspase-3 activity
2Various Cancer Types20Microtubule assembly inhibition

Antibacterial Activity

In addition to its anticancer properties, the compound has shown antibacterial activity against various strains of bacteria. A related study highlighted that piperidine derivatives exhibit potent antibacterial effects, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Efficacy

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

The mechanism by which 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid exerts its biological effects is likely multifaceted:

  • Microtubule Destabilization : By inhibiting microtubule assembly, the compound disrupts mitotic processes in cancer cells.
  • Apoptosis Induction : The increase in caspase activity suggests that the compound triggers programmed cell death pathways.
  • Antibacterial Mechanisms : The presence of the piperidine structure may enhance membrane permeability or interfere with bacterial cell wall synthesis.

Case Studies

Several case studies have evaluated the efficacy of similar compounds in preclinical models:

  • Study on Indole Derivatives : A study focused on indole-based compounds demonstrated significant anticancer activities across multiple cancer cell lines, reinforcing the potential of indole derivatives as therapeutic agents .
  • Antimicrobial Screening : A comprehensive screening of piperidine derivatives showed that modifications at specific positions on the piperidine ring can enhance antibacterial activity against resistant strains .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves acylation of a piperidine scaffold, analogous to methods used for spiro-piperidine derivatives. For example, acylation of piperidine-4-carboxylic acid with a bromo-indole acetyl chloride precursor under anhydrous conditions (e.g., DCM, 0–5°C) is a common approach . Optimization includes:

  • Catalyst Selection : Use of DMAP or HOBt to enhance coupling efficiency.
  • Temperature Control : Maintaining low temperatures to minimize side reactions.
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization to achieve >95% purity .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and amide bonds (N-H bend ~1550 cm⁻¹) .
  • GC-MS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to assess molecular weight and functional groups. Note that poor ion intensity may require derivatization (e.g., methyl esterification) .
  • NMR : ¹H/¹³C NMR to resolve piperidine ring protons (δ 1.5–3.5 ppm) and indole aromatic protons (δ 6.8–8.2 ppm). DEPT-135 can clarify quaternary carbons .

Advanced: How can computational methods improve reaction design for novel derivatives of this compound?

Methodological Answer:
Computational reaction path searches (e.g., density functional theory) can predict feasible intermediates and transition states. For example:

  • Quantum Chemical Calculations : Identify low-energy pathways for acylation or ring functionalization using software like Gaussian or ORCA .
  • Machine Learning : Train models on existing piperidine-indole reaction datasets to predict optimal solvent systems (e.g., DMF vs. THF) or catalysts .
  • Feedback Loops : Integrate experimental results (e.g., yields, byproducts) into computational models to refine predictions iteratively .

Advanced: How can researchers resolve contradictions between predicted and observed biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking Simulations : Compare computational docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to identify mismatches in binding poses .
  • Metabolic Stability Assays : Test whether discrepancies arise from off-target interactions or metabolic degradation (e.g., liver microsome assays) .
  • Multivariate Analysis : Use PCA or PLS regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Basic: What are the key considerations for ensuring high purity during synthesis and purification?

Methodological Answer:

  • Reagent Quality : Use freshly distilled DCM or THF to avoid moisture-induced side reactions .
  • Chromatography : Optimize solvent polarity (e.g., EtOAc:MeOH 9:1) to separate unreacted indole precursors.
  • Crystallization : Recrystallize from ethanol/water mixtures to remove residual salts or byproducts. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Advanced: What strategies translate in vitro bioactivity data into predictive models for in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Modeling : Use PBPK models to estimate tissue distribution and bioavailability based on logP (e.g., calculated via ChemAxon) and plasma protein binding .
  • Toxicogenomics : Integrate transcriptomic data (e.g., RNA-seq from treated cell lines) to predict off-target effects.
  • In Silico ADMET : Apply tools like SwissADME to predict metabolic liabilities (e.g., CYP450 inhibition) and refine lead compounds .

Advanced: How can researchers address low reproducibility in biological assays involving this compound?

Methodological Answer:

  • Batch Standardization : Characterize each synthesis batch via NMR and LC-MS to confirm consistency .
  • Assay Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle controls (DMSO) to normalize inter-experiment variability .
  • Statistical Power : Use ANOVA with post-hoc tests (Tukey HSD) to ensure sample sizes (n ≥ 3) are sufficient for detecting effect sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
Reactant of Route 2
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1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid

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